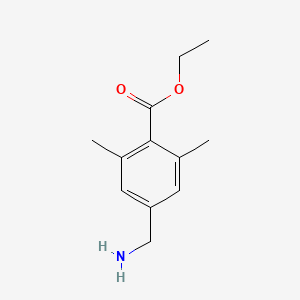
Ethyl 4-(aminomethyl)-2,6-dimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(aminomethyl)-2,6-dimethylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with an aminomethyl group and two methyl groups at the 2 and 6 positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(aminomethyl)-2,6-dimethylbenzoate typically involves a multi-step process. One common method includes the alkylation of a benzoic acid derivative followed by esterification and further alkylation. The reaction conditions are generally mild, and the process is designed to achieve high yields with simple operations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to ensure the desired quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(aminomethyl)-2,6-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) can be used for free radical bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted benzoates.
Aplicaciones Científicas De Investigación
Ethyl 4-(aminomethyl)-2,6-dimethylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(aminomethyl)-2,6-dimethylbenzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of local sensation without affecting consciousness.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-dimethylaminobenzoate: Similar in structure but with a dimethylamino group instead of an aminomethyl group.
Benzocaine: Another local anesthetic with a similar ester group but different substitution on the benzene ring.
Uniqueness
Ethyl 4-(aminomethyl)-2,6-dimethylbenzoate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. Its aminomethyl group can participate in unique interactions and reactions, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
ethyl 4-(aminomethyl)-2,6-dimethylbenzoate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)11-8(2)5-10(7-13)6-9(11)3/h5-6H,4,7,13H2,1-3H3 |
Clave InChI |
XSCUEOTVPZAUSZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(C=C1C)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















